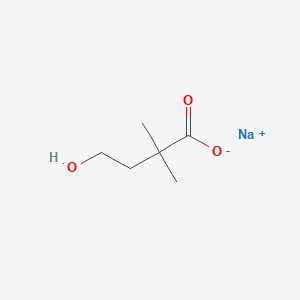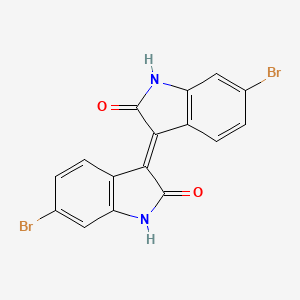
(3E)-6-bromo-3-(6-bromo-2-oxo-1H-indol-3-ylidene)-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “(3E)-6-bromo-3-(6-bromo-2-oxo-1H-indol-3-ylidene)-1H-indol-2-one” is a chemical entity listed in the PubChem database. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “(3E)-6-bromo-3-(6-bromo-2-oxo-1H-indol-3-ylidene)-1H-indol-2-one” involves specific reaction conditions and reagents. The detailed synthetic route typically includes steps such as the reaction of precursor molecules under controlled temperature and pressure conditions. The exact synthetic pathway may vary depending on the desired purity and yield of the final product.
Industrial Production Methods: Industrial production of compound “this compound” often involves large-scale chemical reactions using industrial-grade reagents and equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Common methods include batch and continuous flow processes, with stringent quality control measures to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions: Compound “(3E)-6-bromo-3-(6-bromo-2-oxo-1H-indol-3-ylidene)-1H-indol-2-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions, which influence the outcome and yield of the reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride, often conducted in an inert atmosphere.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, with conditions tailored to promote the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new substituents.
Scientific Research Applications
Compound “(3E)-6-bromo-3-(6-bromo-2-oxo-1H-indol-3-ylidene)-1H-indol-2-one” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, including its role in drug development and disease treatment.
Industry: Utilized in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “(3E)-6-bromo-3-(6-bromo-2-oxo-1H-indol-3-ylidene)-1H-indol-2-one” involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound may bind to enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison: Compound “(3E)-6-bromo-3-(6-bromo-2-oxo-1H-indol-3-ylidene)-1H-indol-2-one” is unique in its structure and properties compared to similar compounds. Its distinct chemical features contribute to its specific reactivity and applications. While similar compounds may share some characteristics, “this compound” stands out due to its particular combination of functional groups and molecular architecture.
This detailed article provides an overview of compound “this compound,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3E)-6-bromo-3-(6-bromo-2-oxo-1H-indol-3-ylidene)-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-15(21)13(9)14-10-4-2-8(18)6-12(10)20-16(14)22/h1-6H,(H,19,21)(H,20,22)/b14-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTPKJYUWWAHQJ-BUHFOSPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C2=C3C4=C(C=C(C=C4)Br)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC\2=C(C=C1Br)NC(=O)/C2=C/3\C4=C(C=C(C=C4)Br)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B8050662.png)
![6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8050669.png)
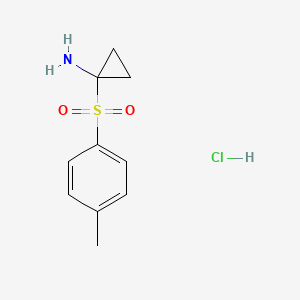
![2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B8050684.png)
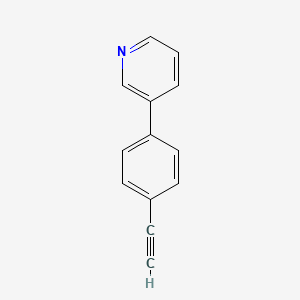
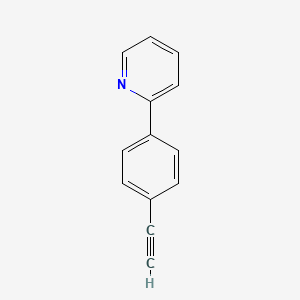
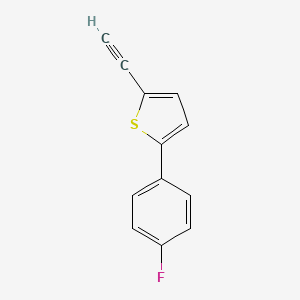
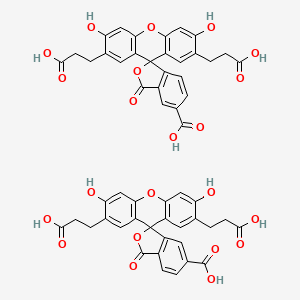
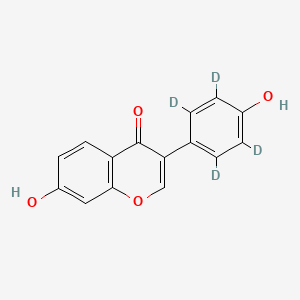
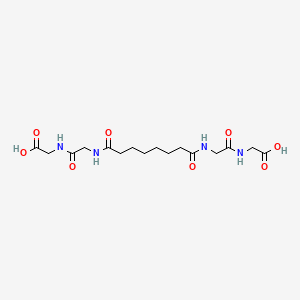
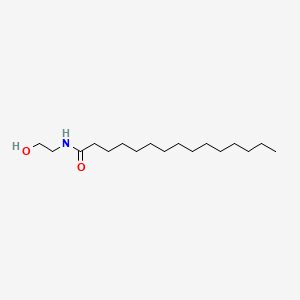
![sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B8050732.png)
![1-[(1-fluoro-4-methylcyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8050743.png)
